molecular formula C11H7NS2 B099603 Naphtho[2,1-d]thiazole-2(3H)-thione CAS No. 17931-26-9

Naphtho[2,1-d]thiazole-2(3H)-thione

Cat. No. B099603
CAS RN: 17931-26-9
M. Wt: 217.3 g/mol
InChI Key: VZBNNNOPGWFPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[2,1-d]thiazole-2(3H)-thione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using various methods. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in research.

Mechanism Of Action

The mechanism of action of Naphtho[2,1-d]thiazole-2(3H)-thione is not yet fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Naphtho[2,1-d]thiazole-2(3H)-thione has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, the compound has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Naphtho[2,1-d]thiazole-2(3H)-thione in lab experiments is its potential as a therapeutic agent. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Naphtho[2,1-d]thiazole-2(3H)-thione. One potential area of research is the development of new synthesis methods for the compound. This could involve the use of alternative starting materials or the optimization of existing methods. Another area of research is the investigation of the compound's effects on different biological systems, including the respiratory and digestive systems. Finally, there is potential for the development of new formulations of the compound for use in therapeutic applications.

Synthesis Methods

The synthesis of Naphtho[2,1-d]thiazole-2(3H)-thione has been achieved using several methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with 2-bromo-1-naphthaldehyde. The resulting product is then subjected to cyclization to form the final compound. Other methods include the reaction of 2-aminothiophenol with 2-bromonaphthalene and the reaction of 2-aminobenzenethiol with 2-chloro-1-naphthaldehyde.

Scientific Research Applications

Naphtho[2,1-d]thiazole-2(3H)-thione has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as an anticancer agent. The compound has been used in several studies to investigate its effects on various biological systems, including the cardiovascular, nervous, and immune systems.

properties

CAS RN

17931-26-9

Product Name

Naphtho[2,1-d]thiazole-2(3H)-thione

Molecular Formula

C11H7NS2

Molecular Weight

217.3 g/mol

IUPAC Name

3H-benzo[g][1,3]benzothiazole-2-thione

InChI

InChI=1S/C11H7NS2/c13-11-12-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,12,13)

InChI Key

VZBNNNOPGWFPGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=S)N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=S)N3

synonyms

Naphtho[2,1-d]thiazole-2(3H)-thione (9CI)

Origin of Product

United States

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